7-(2-Chloro-3-pyridyl)-7-oxoheptanenitrile
Description
Contextualization of Pyridine-Containing Organic Compounds in Advanced Synthesis
The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of biologically active compounds and functional materials. nih.govteachy.ai Its presence is fundamental to the structure of essential natural products, including vitamins like niacin and pyridoxine, and coenzymes such as NAD and NADP. teachy.app In the realm of medicinal chemistry, the pyridine scaffold is considered a "privileged" structure due to its ability to interact with a wide range of biological targets. numberanalytics.com This has led to the incorporation of the pyridine moiety in numerous FDA-approved drugs for treating a wide spectrum of diseases, including cancer, central nervous system disorders, and infectious diseases. teachy.ainumberanalytics.com
The unique electronic properties of the pyridine ring, characterized by the electron-withdrawing nature of the nitrogen atom, influence its reactivity and intermolecular interactions. nih.gov This allows for a diverse range of chemical modifications, making it a versatile building block in the synthesis of complex molecules. nih.gov The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for molecular recognition at biological targets. teachy.ai Furthermore, the pyridine ring can modulate the physicochemical properties of a molecule, such as solubility and metabolic stability, which are critical parameters in drug design. teachy.app The diverse applications of pyridine derivatives in catalysis, agrochemicals, and materials science further underscore their significance in advanced synthesis. nih.govnih.gov
Significance of Nitrile and Ketone Functionalities in Contemporary Organic Chemistry
The nitrile and ketone functional groups are cornerstones of modern organic synthesis, offering a wealth of synthetic transformations and serving as key components in a multitude of functional molecules.
The nitrile group (-C≡N) is a highly versatile functional group due to its unique electronic structure. nih.gov The triple bond and the electronegative nitrogen atom render the carbon atom electrophilic, making it susceptible to nucleophilic attack. fiveable.me This reactivity allows nitriles to serve as precursors to a wide array of other functional groups, including carboxylic acids, amines, amides, and ketones. numberanalytics.com In medicinal chemistry, the nitrile group is often employed as a bioisostere for a carbonyl group or a halogen, and it can participate in crucial hydrogen bonding and polar interactions with biological targets. nih.govsioc-journal.cn Its linear geometry can also be exploited to probe the steric constraints of active sites. nih.gov More than 60 small-molecule drugs on the market contain a cyano functional group, highlighting its importance in pharmaceutical design. nih.gov
The ketone functionality (C=O) is another pivotal functional group in organic chemistry, found in a vast number of natural products and synthetic compounds. nih.gov The carbonyl carbon is electrophilic and readily undergoes nucleophilic addition reactions, a cornerstone of carbon-carbon bond formation. numberanalytics.commsu.edu Ketones are central intermediates in numerous named reactions and are used as building blocks for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.com The polarity of the carbonyl group also influences the physical properties of molecules and their ability to engage in intermolecular interactions. teachy.ai
The combination of both nitrile and ketone functionalities within a single molecule creates a bifunctional platform that can undergo a diverse range of chemical transformations, making such compounds valuable intermediates in synthetic chemistry.
Identification of 7-(2-Chloro-3-pyridyl)-7-oxoheptanenitrile as an Underexplored Molecular Entity
Despite the well-established importance of its constituent functional groups, this compound remains a largely uninvestigated molecule. A thorough review of the scientific literature reveals a significant lack of detailed studies on its synthesis, reactivity, and potential applications. Information is primarily limited to its appearance in chemical supplier catalogs, which provide basic physicochemical data but no in-depth research findings.
This dearth of information positions this compound as an exemplary case of an underexplored molecular architecture. The presence of a chloro-substituted pyridine ring, a reactive ketone, and a versatile nitrile group suggests a molecule with significant potential for further chemical exploration and derivatization.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 890100-80-8 |
| Molecular Formula | C₁₂H₁₃ClN₂O |
| Molecular Weight | 236.70 g/mol |
| Canonical SMILES | C1=CC(=C(N=C1)Cl)C(=O)CCCCCC#N |
Note: Data is compiled from publicly available chemical supplier databases.
Overview of Research Scope and Objectives for Investigation of Unreported Molecular Architectures
The identification of understudied molecules like this compound provides a compelling opportunity for original research. A systematic investigation of such unreported molecular architectures is crucial for expanding the boundaries of chemical knowledge and uncovering novel applications. The primary objectives of such a research program would be to:
Develop and optimize synthetic routes: The initial focus would be on establishing efficient and scalable methods for the synthesis of the target molecule and its analogs. This would involve exploring various coupling and functional group transformation strategies.
Characterize the physicochemical properties: A comprehensive analysis of the structural, spectroscopic, and thermal properties of the synthesized compounds would be essential for a complete understanding of their nature.
Explore the chemical reactivity: A systematic study of the reactivity of the different functional groups within the molecule would be undertaken. This would include investigating the potential for selective transformations of the nitrile, ketone, and chloro-pyridine moieties.
Investigate potential applications: Based on the structural features and reactivity, the potential of these novel architectures in areas such as medicinal chemistry (e.g., as enzyme inhibitors or receptor ligands) and materials science (e.g., as building blocks for functional polymers or organic electronics) would be assessed through appropriate screening and testing protocols.
By pursuing these objectives, the scientific community can unlock the latent potential of these unexplored molecular entities and contribute to the advancement of organic chemistry and its related disciplines.
Structure
3D Structure
Properties
IUPAC Name |
7-(2-chloropyridin-3-yl)-7-oxoheptanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c13-12-10(6-5-9-15-12)11(16)7-3-1-2-4-8-14/h5-6,9H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIPKSSCQAHMAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)CCCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641807 | |
| Record name | 7-(2-Chloropyridin-3-yl)-7-oxoheptanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-80-8 | |
| Record name | 2-Chloro-ζ-oxo-3-pyridineheptanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(2-Chloropyridin-3-yl)-7-oxoheptanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 7 2 Chloro 3 Pyridyl 7 Oxoheptanenitrile
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis provides a framework for deconstructing the target molecule into simpler, more readily available starting materials. For 7-(2-chloro-3-pyridyl)-7-oxoheptanenitrile, several strategic disconnections can be proposed, primarily targeting the bonds forming the ketone and the link between the aromatic and aliphatic moieties.
The carbon-carbon bonds adjacent to the ketone's carbonyl group are logical points for disconnection. This approach leads to two primary synthetic strategies.
Strategy A: Acylation of a Pyridine-derived Organometallic Reagent. The disconnection of the bond between the pyridine (B92270) ring and the carbonyl carbon (bond a) suggests a reaction between a 2-chloro-3-pyridyl organometallic species (a Grignard or organolithium reagent) and an activated derivative of 6-cyanohexanoic acid, such as an acyl chloride, ester, or Weinreb amide. This is a classic and convergent method for ketone formation.
Strategy B: Acylation using a Pyridine-derived Acylating Agent. Alternatively, disconnecting the bond between the carbonyl carbon and the alkyl chain (bond b) points to a synthesis involving the acylation of an organometallic reagent derived from the heptanenitrile (B1581596) chain with a 2-chloro-3-pyridyl carbonyl derivative. This would typically involve reacting a reagent like 2-chloronicotinoyl chloride with an organocadmium or organocuprate reagent prepared from a 6-halo-hexanenitrile precursor to prevent side reactions with the nitrile group.
This strategy involves disconnecting the entire 7-oxoheptanenitrile (B8787994) side chain from the 2-chloropyridine (B119429) ring. This approach often utilizes modern cross-coupling reactions. A plausible route involves a palladium- or nickel-catalyzed coupling between a 2-chloro-3-halopyridine (e.g., 2-chloro-3-iodopyridine (B15675) or 2-chloro-3-bromopyridine) and an organometallic partner bearing the keto-nitrile side chain, such as an organozinc or organoboron reagent.
A third approach involves building the aliphatic chain after the pyridine-ketone core is already established. This retrosynthetic disconnection breaks a C-C bond within the five-carbon methylene (B1212753) spacer. For instance, one could start with a shorter-chain ketone, such as 1-(2-chloro-3-pyridyl)ethanone, and extend the chain via sequential alkylation steps. A more efficient variant would involve the alkylation of a β-keto nitrile, like 3-(2-chloro-3-pyridyl)-3-oxopropanenitrile, with a suitable five-carbon electrophile containing a terminal nitrile or a precursor group.
Synthesis of Key Precursors and Building Blocks
The successful execution of the synthetic strategies outlined above depends on the efficient preparation of key intermediates, particularly the 2-chloro-3-substituted pyridine building blocks.
The synthesis of functionalized 2-chloropyridines is a well-established area of heterocyclic chemistry. Various methods have been developed to introduce substituents at the C-3 position, which is crucial for building the target molecule.
The preparation of 2-chloro-3-pyridyl halides and other functionalized precursors often begins with simple pyridine derivatives.
One of the most powerful and direct methods for functionalizing the C-3 position of 2-chloropyridine is through directed ortho-metalation (DoM) . The chlorine atom at the C-2 position effectively directs lithiation to the C-3 position when treated with a strong base like lithium diisopropylamide (LDA). The resulting 2-chloro-3-lithiopyridine is a versatile intermediate that can react with a wide range of electrophiles to introduce various functional groups necessary for the synthesis of the target molecule. rsc.org For example, quenching with iodine or bromine sources yields 2-chloro-3-iodo- or 2-chloro-3-bromopyridine, respectively, which are ideal substrates for cross-coupling reactions.
Another major pathway starts from readily available 2-hydroxypyridine (B17775) (2-pyridone). Nitration of 2-pyridone yields 3-nitropyridin-2-ol, which can be converted to 2-chloro-3-nitropyridine using a chlorinating agent such as thionyl chloride or phosphorus oxychloride. guidechem.com This nitro-substituted intermediate is highly valuable. The nitro group can be reduced to an amine using reagents like stannous chloride to form 2-chloro-3-aminopyridine. guidechem.com The resulting amino group can then be converted into a variety of halides (Cl, Br, I) via Sandmeyer reactions, providing access to a range of 2-chloro-3-halopyridines.
Furthermore, 2-chloronicotinic acid derivatives serve as important precursors. Michael addition of 2-chlorocyanoacetate to α,β-unsaturated ketones or aldehydes, followed by acid-catalyzed cyclization, can produce 2-chloro-3-pyridinecarboxylates regioselectively. researchgate.net These esters, or the corresponding carboxylic acids, can be converted into acyl chlorides (e.g., 2-chloronicotinoyl chloride) or reduced to form (2-chloro-3-pyridinyl)methanol. google.comchemicalbook.com This alcohol can be oxidized to the aldehyde, 2-chloro-3-formylpyridine, or converted to a halide, providing further entry points for constructing the side chain. google.com
The derivatization of these precursors is key. As mentioned, 2-chloro-3-halopyridines are excellent substrates for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, allowing for the formation of the crucial pyridine-alkyl bond. nih.govmdpi.com The halogen can also be exchanged with an organolithium reagent to generate the nucleophile needed for acylation reactions.
The following table summarizes some established methods for the synthesis of key 2-chloro-3-substituted pyridine intermediates.
| Starting Material | Reagents/Conditions | Product | Utility |
| 2-Chloropyridine | 1. LDA (Lithium diisopropylamide)2. Electrophile (e.g., I₂, CO₂, DMF) | 2-Chloro-3-substituted pyridine | Direct C-3 functionalization rsc.org |
| 3-Nitropyridin-2-ol | SOCl₂ or POCl₃ | 2-Chloro-3-nitropyridine | Precursor to 2-chloro-3-aminopyridine guidechem.com |
| 2-Chloro-3-nitropyridine | SnCl₂ / HCl | 2-Chloro-3-aminopyridine | Precursor for Sandmeyer reactions guidechem.com |
| 2-Chloro-3-aminopyridine | NaNO₂, HX / CuX | 2-Chloro-3-halopyridine | Substrate for cross-coupling guidechem.com |
| 2-Chloronicotinic acid ester | 1. DIBAL-H2. MnO₂ | 2-Chloro-3-formylpyridine | Aldehyde for chain extension google.comchemicalbook.com |
Elaboration of 2-Chloro-3-substituted Pyridine Intermediates
Formation of 3-Pyridyl Alkyl Precursors for Chain Extension
The generation of a reactive species at the C-3 position of the 2-chloropyridine ring is a critical step for the eventual formation of the ketone linkage. Due to the electron-deficient nature of the pyridine ring, which is further deactivated by the chloro-substituent, direct electrophilic substitution reactions like Friedel-Crafts acylation are generally not feasible. chemicalforums.com Therefore, strategies involving the formation of organometallic intermediates, which possess nucleophilic character at the desired carbon atom, are preferred. youtube.com
A common and effective approach is the use of directed ortho-metalation or halogen-metal exchange to generate a pyridyl anion equivalent. For a substrate like 2-chloropyridine, direct lithiation with strong bases like n-butyllithium (n-BuLi) can be complex; however, the presence of a directing group or the use of a second halogen can provide high regioselectivity. For instance, starting from 2-chloro-3-bromopyridine, a halogen-metal exchange can be selectively performed at the more reactive C-Br bond using an organolithium reagent at low temperatures, yielding the desired 2-chloro-3-lithiopyridine. This intermediate is a potent nucleophile, poised for reaction with an appropriate electrophile for chain extension.
Another route involves the preparation of (2-Chloro-3-pyridinyl)methanol. This can be achieved by the reduction of commercially available 2-chloronicotinic acid or its esters. chemicalbook.com The resulting alcohol can then be oxidized to an aldehyde, which can participate in subsequent C-C bond-forming reactions, or converted to a halide for Grignard reagent formation.
Table 1: Representative Methods for 3-Pyridyl Precursor Formation
| Starting Material | Reagents & Conditions | Precursor Formed | Key Feature |
|---|---|---|---|
| 2-Chloro-3-bromopyridine | n-BuLi or t-BuLi, THF, -78 °C | 2-Chloro-3-lithiopyridine | Selective halogen-metal exchange |
| 2-Chloronicotinic acid ethyl ester | NaBH₄, Methanol (B129727), RT | (2-Chloro-3-pyridinyl)methanol | Reduction of ester to alcohol chemicalbook.com |
| 2-Chloropyridine | LDA, THF, -75 °C | 2-Chloro-6-lithiopyridine | ortho-lithiation directed by nitrogen |
Note: Direct C-3 lithiation of 2-chloropyridine is challenging; the 6-position is typically more acidic. Therefore, a 3-substituted precursor is often required for selective C-3 functionalization.
Synthesis of Functionalized Heptanenitrile Building Blocks
The synthesis of the seven-carbon chain containing a terminal nitrile group is accomplished through the preparation of versatile building blocks, such as ω-haloalkanenitriles or carboxylic acid precursors.
ω-Haloalkanenitriles are valuable bifunctional intermediates. A straightforward method for their synthesis involves the monosubstitution of an α,ω-dihaloalkane with a cyanide salt. youtube.com For example, 6-chlorohexanenitrile (B10956) can be prepared from 1,6-dichlorohexane. The reaction is typically carried out using sodium or potassium cyanide in a polar aprotic solvent like DMSO or DMF. Controlling the stoichiometry and reaction conditions is crucial to minimize the formation of the dinitrile byproduct (pimelonitrile).
Reaction Scheme: Synthesis of 6-Chlorohexanenitrile Cl-(CH₂)₆-Cl + NaCN --(DMSO)--> Cl-(CH₂)₅-CN + NaCl
This nucleophilic substitution reaction proceeds via an Sₙ2 mechanism, where the cyanide ion displaces one of the chloride ions. masterorganicchemistry.comyoutube.com The resulting ω-haloalkanenitrile can then be used in subsequent steps, for example, by converting the halide to an organometallic reagent or using the nitrile as a precursor for a carboxylic acid.
An alternative and often more controlled approach involves the synthesis of a carboxylic acid or ester precursor which can be readily converted into a highly reactive acylating agent. A logical precursor for the heptanenitrile chain is 6-cyanohexanoic acid. This can be synthesized from materials like pimelic acid (heptanedioic acid) or via the hydrolysis of a nitrile group. wikipedia.org
A common route starts with a 6-halo-hexanoic acid, such as 6-bromohexanoic acid. Nucleophilic substitution of the bromide with sodium cyanide yields the desired 6-cyanohexanoic acid.
Table 2: Synthesis of 6-Cyanohexanoic Acid Precursors
| Starting Material | Reagents & Conditions | Product | Reaction Type |
|---|---|---|---|
| 6-Bromohexanoic acid | NaCN, H₂O/Ethanol (B145695), Reflux | 6-Cyanohexanoic acid | Nucleophilic Substitution |
| Pimelonitrile | Partial hydrolysis (e.g., H₂SO₄, H₂O) | 6-Cyanohexanoic acid | Selective nitrile hydrolysis |
| ε-Caprolactone | KCN, followed by hydrolysis | 6-Cyanohexanoic acid | Ring-opening/Substitution |
Once 6-cyanohexanoic acid is obtained, it can be converted into a more reactive derivative for acylation reactions, most commonly the acyl chloride. This transformation is reliably achieved using standard chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus pentachloride (PCl₅). libretexts.orgchemguide.co.uk The reaction with thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous, simplifying product purification. libretexts.org
Reaction Scheme: Formation of 6-Cyanohexanoyl chloride NC-(CH₂)₅-COOH + SOCl₂ --(Reflux)--> NC-(CH₂)₅-COCl + SO₂ + HCl
Convergent and Linear Synthesis Strategies for Target Molecule Assembly
With the key building blocks in hand—a reactive 3-pyridyl precursor and a functionalized heptanenitrile chain—a convergent strategy is typically employed to assemble the final molecule. nih.gov This involves joining the two fragments in a single, high-yielding step.
The ketone moiety serves as the critical link between the pyridine ring and the aliphatic nitrile chain. Its formation is the cornerstone of the convergent phase of the synthesis.
The most direct method for forming the C-C bond of the ketone is the reaction between a nucleophilic pyridine derivative and an electrophilic acylating agent. As previously discussed, standard Friedel-Crafts acylation is not suitable for an unactivated 2-chloropyridine ring. chemicalforums.com
The superior strategy involves the coupling of a C-3 metalated pyridine with the prepared 6-cyanohexanoyl chloride. The 2-chloro-3-lithiopyridine, generated in situ, reacts readily with the acyl chloride at low temperatures to form the desired ketone. This reaction is highly efficient for creating pyridyl ketones. youtube.com Care must be taken to control the reaction temperature to prevent side reactions, such as the addition of a second equivalent of the organolithium reagent to the newly formed ketone.
Table 3: Convergent Synthesis via Acylation
| Pyridine Precursor | Acylating Agent | Reagents & Conditions | Product |
|---|---|---|---|
| 2-Chloro-3-lithiopyridine | 6-Cyanohexanoyl chloride | THF, -78 °C to RT | This compound |
| 2-Chloropyridine | 6-Cyanohexanoyl chloride | AlCl₃ (Lewis Acid) | No reaction or low yield |
This organometallic-based acylation approach provides a reliable and high-yielding route to this compound, leveraging a convergent strategy that maximizes efficiency by preparing the complex fragments independently before their final assembly.
Formation of the Central Ketone Linkage
Transition-Metal-Catalyzed Coupling Reactions for Pyridyl Ketone Synthesis
The formation of the pyridyl ketone moiety is a critical step in the synthesis of this compound. Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of carbon-carbon bonds, offering high efficiency and functional group tolerance. researchgate.netumb.edu Various methods, such as Suzuki-Miyaura, Negishi, and Stille couplings, are instrumental in forming aryl-aryl or aryl-alkyl bonds. umb.edu
In the context of pyridyl ketone synthesis, these reactions typically involve the coupling of a pyridine derivative with a suitable acyl donor. For instance, a palladium or nickel-catalyzed reaction could couple an organozinc or organoboron derivative of a pyridine with an acyl chloride or another activated carboxylic acid derivative. umb.edu The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. tuwien.at
| Coupling Reaction | Typical Catalysts | Substrates | Key Features |
| Suzuki-Miyaura | Palladium complexes (e.g., Pd(PPh₃)₄) | Pyridylboronic acids/esters and acyl halides | Mild reaction conditions, high functional group tolerance. |
| Negishi | Nickel or Palladium complexes | Organozinc reagents and aryl/acyl halides | Broad scope and high reactivity. umb.edu |
| Stille | Palladium complexes | Organotin reagents and aryl/acyl halides | Tolerant of a wide range of functional groups. umb.edu |
A practical approach for the rapid synthesis of 2-pyridyl ketones has been reported using a continuous flow method where 2-lithiopyridine, generated via Br/Li exchange, reacts with commercially available esters. researchgate.net This method offers good yields and short reaction times, making it suitable for creating a library of 2-pyridyl ketones. researchgate.net
Utilization of Nitriles as Ketone Precursors via Organometallic Reagents
An alternative and effective strategy for ketone synthesis involves the reaction of nitriles with organometallic reagents, such as Grignard or organolithium reagents. chemistrysteps.comchemistrysteps.com This method is particularly advantageous as it forms a new carbon-carbon bond and directly yields a ketone upon hydrolysis of an intermediate imine. libretexts.orgjove.com
The mechanism begins with the nucleophilic addition of the organometallic reagent to the electrophilic carbon of the nitrile, forming an imine anion salt. libretexts.org This intermediate is then hydrolyzed in an aqueous acidic workup to produce the final ketone. jove.com A key benefit of this reaction is that the ketone is not formed until the workup step, preventing further reaction with the highly reactive organometallic reagent.
For the synthesis of this compound, this would involve the reaction of a suitable organometallic derivative of 2-chloropyridine with a nitrile precursor bearing the six-carbon chain.
Reaction Steps:
Nucleophilic Addition: The organometallic reagent (e.g., 2-chloro-3-pyridylmagnesium bromide) attacks the carbon of the nitrile group.
Formation of Imine Salt: An intermediate imine salt is formed.
Hydrolysis: Aqueous acid workup hydrolyzes the imine to the corresponding ketone.
Nitrile Functional Group Introduction Methodologies
The terminal nitrile group is another key functional moiety in the target molecule. Several reliable methods exist for its introduction into an organic framework.
Nucleophilic substitution reactions of alkyl halides with cyanide salts are a common and straightforward method for introducing a nitrile group. chemistryviews.orgwikipedia.orglibretexts.org This reaction, often referred to as cyanation, typically involves heating an alkyl halide with sodium or potassium cyanide in a suitable solvent like ethanol. libretexts.org The use of less toxic cyanide sources like zinc cyanide (Zn(CN)₂) in the presence of a nickel catalyst has also been developed for the cyanation of unactivated alkyl halides. chemistryviews.orgorganic-chemistry.org
Another approach involves the reaction of aldehydes or ketones with hydrogen cyanide to form cyanohydrins, which can be further transformed into nitriles. wikipedia.orglibretexts.org
| Cyanation Method | Substrate | Reagents | Key Features |
| Nucleophilic Substitution | Alkyl Halides | NaCN, KCN, or LiCN in ethanol or THF | Effective for primary and secondary halides. libretexts.orgthieme-connect.de |
| Nickel-Catalyzed Cyanation | Alkyl Halides | Zn(CN)₂, NiCl₂·6H₂O, ligand | Utilizes a less toxic cyanide source. chemistryviews.org |
| Cyanohydrin Formation | Aldehydes/Ketones | HCN or NaCN/H₂SO₄ | Adds a cyano and a hydroxyl group to the carbonyl carbon. libretexts.org |
The dehydration of primary amides provides a direct route to nitriles. libretexts.orgnih.govorgoreview.com This transformation can be achieved using various dehydrating agents. Traditional methods often employ harsh reagents like phosphorus pentoxide (P₄O₁₀), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂). orgoreview.comresearchgate.net
More recently, milder and more efficient protocols have been developed. For instance, a catalytic Appel-type dehydration using oxalyl chloride and triethylamine (B128534) with a triphenylphosphine (B44618) oxide catalyst can be completed in a very short time. acs.org Other modern methods utilize silane-based reagents in the presence of a catalyst, offering an operationally simple and benign approach. researchgate.net
| Dehydrating Agent | Reaction Conditions | Scope |
| P₄O₁₀, POCl₃, SOCl₂ | Often requires heating | Broad applicability for various amides. orgoreview.com |
| Oxalyl chloride/Et₃N/Ph₃PO (catalytic) | Room temperature, <10 minutes | Aromatic, heteroaromatic, and aliphatic amides. acs.org |
| Silanes/Transition Metal Catalysts | Mild, aqueous conditions | Tolerates various functional groups. researchgate.netorganic-chemistry.org |
Optimization of Reaction Conditions, Catalysis, and Yield Enhancement Techniques
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time.
For transition-metal-catalyzed couplings, the selection of the appropriate ligand can significantly influence the reaction's efficiency. tuwien.at For instance, in ruthenium-catalyzed C-H arylation, the addition of a bidentate NC-type ligand like 2-(o-tolyl) pyridine has been shown to enhance the reaction. tuwien.at
In the synthesis of pyridyl ketones, continuous flow reactors offer advantages such as improved heat and mass transfer, leading to higher yields and better control over impurities compared to traditional batch reactors. researchgate.netbeilstein-journals.org
When utilizing organometallic reagents, careful control of temperature is crucial to prevent side reactions. For example, performing Claisen condensation at 0 °C can minimize the internal heating of the reaction mixture and prevent the loss of volatile components. nih.gov
The use of phase transfer catalysis can also be a valuable technique for enhancing reaction rates and yields, particularly in reactions involving immiscible reactants.
Considerations for Stereochemical Control in Multi-Step Synthesis (if applicable for future derivatives)
While the parent molecule, this compound, is achiral, the principles of stereochemical control are vital when considering the synthesis of future derivatives that may contain stereocenters. The introduction of chirality can significantly impact the biological activity and physical properties of a molecule.
Steric and stereochemical effects can be used to modulate the affinity and selectivity of ligands, which is a key principle in designing chiral catalysts for asymmetric synthesis. nih.govnih.gov For instance, chiral ligands can be employed in transition-metal-catalyzed reactions to induce enantioselectivity.
In reactions involving the functionalization of alcohols, stereospecific amination can be challenging as traditional methods often lead to a loss of chirality. rsc.org However, methods like the Mitsunobu reaction offer a single-step, stereochemically inverted substitution of alcohols, which could be advantageous for creating specific stereoisomers of future derivatives. rsc.org
Furthermore, the choice of chiral starting materials derived from natural sources, such as amino acids, can provide a direct route to chiral nitrogen-containing heterocycles through stereospecific alcohol amination. rsc.org
Exploration of Chemical Reactivity and Mechanistic Pathways of 7 2 Chloro 3 Pyridyl 7 Oxoheptanenitrile
Reactivity of the Pyridine (B92270) Ring
The pyridine ring in 7-(2-chloro-3-pyridyl)-7-oxoheptanenitrile is electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic is the primary determinant of its reactivity, making it susceptible to nucleophilic attack while deactivating it towards electrophilic substitution.
Nucleophilic Aromatic Substitution at the 2-Chloro Position
The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). The electronegative nitrogen atom helps to stabilize the negative charge in the intermediate of the reaction. This reaction proceeds via a two-step addition-elimination mechanism. researchgate.net A nucleophile first attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.net The aromaticity of the ring is temporarily disrupted in this step. youtube.com In the subsequent step, the leaving group (chloride ion) is eliminated, and the aromaticity of the pyridine ring is restored.
The rate of this substitution is influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as amines, alkoxides, and thiolates, are effective for this transformation. thieme-connect.com High temperatures can overcome the activation barrier for reactions involving less activated substrates. thieme-connect.com
Electrophilic Aromatic Substitution on the Pyridine Ring (deactivated system)
The pyridine ring is inherently electron-deficient and is therefore strongly deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. wikipedia.orgquimicaorganica.org The nitrogen atom withdraws electron density from the ring, making it less attractive to electrophiles. Furthermore, under the strongly acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated. wikipedia.orgyoutube.com This creates a pyridinium (B92312) ion, which is even more severely deactivated. youtube.comrsc.org
If an electrophilic substitution reaction were to be forced under harsh conditions, the substitution would predominantly occur at the 3- and 5-positions (meta to the nitrogen). This is because the cationic intermediates formed by attack at these positions are more stable than those formed by attack at the 2-, 4-, or 6-positions. quimicaorganica.org In the case of this compound, the presence of the chloro and acyl groups, both of which are also deactivating, further reduces the ring's reactivity towards electrophiles.
One strategy to achieve substitution on such a deactivated ring is to first perform an N-oxidation of the pyridine. The resulting pyridine-N-oxide is more reactive towards electrophilic substitution than pyridine itself. wikipedia.org
Metal-Catalyzed Cross-Coupling Reactions at the 2-position (e.g., Suzuki, Sonogashira, Negishi)
The 2-chloro position of the pyridine ring is an excellent site for metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, the electronic properties of the 2-chloropyridine (B119429) moiety enhance its reactivity in these transformations. thieme-connect.com
Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of the 2-chloropyridine derivative with an organoboron compound, typically a boronic acid or ester, in the presence of a base. thieme-connect.commdpi.com A variety of palladium catalysts and ligands can be employed to achieve good to excellent yields. thieme-connect.comresearchgate.net The reaction is highly valued for its tolerance of a wide range of functional groups.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a bond between the 2-position of the pyridine ring and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org It provides a direct route to synthesizing 2-alkynylpyridines.
Negishi Coupling: The Negishi coupling involves the reaction of the 2-chloropyridine with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is known for its high reactivity and functional group tolerance. orgsyn.org It is a versatile tool for creating C(sp²)–C(sp³), C(sp²)–C(sp²), and C(sp²)–C(sp) bonds. wikipedia.org
| Reaction Type | Catalyst | Ligand | Base | Solvent | Typical Coupling Partner |
|---|---|---|---|---|---|
| Suzuki thieme-connect.com | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃ or P(o-tolyl)₃ | K₂CO₃ or K₃PO₄ | Toluene, DME, or DMF | Arylboronic acid |
| Sonogashira wikipedia.org | PdCl₂(PPh₃)₂ | (Often none added) | Et₃N or Piperidine | THF or DMF | Terminal alkyne (with CuI co-catalyst) |
| Negishi wikipedia.orgorganic-chemistry.org | Pd(PPh₃)₄ or Ni(acac)₂ | PPh₃ or dppe | (Not required) | THF or DMF | Organozinc halide |
Reactivity of the Ketone Moiety
The ketone functional group is characterized by a polar carbon-oxygen double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity governs its reactivity, making it a prime target for nucleophilic addition reactions.
Nucleophilic Addition Reactions (e.g., with Grignard reagents, hydride donors)
One of the most fundamental reactions of ketones is nucleophilic addition. The electrophilic carbonyl carbon is attacked by a nucleophile, leading to a tetrahedral alkoxide intermediate, which is then typically protonated upon workup to yield an alcohol.
Reaction with Grignard Reagents: Grignard reagents (R-MgX) are potent carbon-based nucleophiles that react readily with ketones. orgoreview.comorganic-chemistry.org The addition of a Grignard reagent to the ketone in this compound would produce a tertiary alcohol after an acidic workup. pressbooks.publibretexts.org The reaction mechanism involves the initial complexation of the carbonyl oxygen with the magnesium ion, which enhances the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of the 'R' group. orgoreview.comlibretexts.org
Reaction with Hydride Donors: Ketones are readily reduced to secondary alcohols using hydride-donating reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemguide.co.ukpharmaguideline.comchadsprep.com These reagents act as a source of the hydride ion (:H⁻), which attacks the carbonyl carbon. libretexts.org NaBH₄ is a milder reducing agent that is typically used in protic solvents like methanol (B129727) or ethanol (B145695). pharmaguideline.comlibretexts.org LiAlH₄ is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or THF, as it reacts violently with water. chemguide.co.ukpharmaguideline.com The reduction of the ketone in the title compound would yield 7-(2-chloro-3-pyridyl)heptan-7-ol-nitrile.
| Reagent | Reagent Type | Intermediate | Final Product (after workup) |
|---|---|---|---|
| R-MgX (e.g., CH₃MgBr) | Grignard Reagent | Magnesium Alkoxide | Tertiary Alcohol |
| NaBH₄ | Hydride Donor | Borate Ester | Secondary Alcohol |
| LiAlH₄ | Hydride Donor | Aluminum Alkoxide | Secondary Alcohol |
Alpha-Functionalization via Enolate Chemistry
The carbon atoms adjacent to the ketone carbonyl group (α-carbons) exhibit enhanced acidity. A strong base can deprotonate the α-carbon on the heptanenitrile (B1581596) chain to form a nucleophilic enolate ion. This enolate is a key intermediate in many carbon-carbon bond-forming reactions. nih.gov
The enolate can react with a variety of electrophiles, such as alkyl halides, to introduce new substituents at the α-position. nih.gov This process, known as α-functionalization, is a cornerstone of synthetic organic chemistry for building molecular complexity. jove.comspringernature.com The choice of base, solvent, and temperature can influence the regioselectivity of enolate formation if there were two different α-carbons with protons. In this specific molecule, functionalization would occur at the C-6 position of the heptanenitrile chain. Traditional methods involve the reaction of these nucleophilic enolates with suitable electrophiles. nih.gov
Condensation and Cyclization Reactions
The structure of this compound, featuring a ketone and a nitrile separated by a flexible alkyl chain, presents opportunities for intramolecular condensation and cyclization reactions. Under basic conditions, the carbon alpha to the nitrile group can be deprotonated to form a carbanion. This nucleophile can then attack the electrophilic carbonyl carbon of the ketone, leading to a cyclization product. This type of reaction is analogous to the Thorpe-Ziegler reaction, which is a well-established method for the synthesis of cyclic ketones and enamines from dinitriles or keto-nitriles.
The likely outcome of such an intramolecular cyclization would be the formation of a seven-membered ring containing an enamine or a β-keto nitrile, which could exist in tautomeric forms. The specific reaction conditions, such as the choice of base and solvent, would be critical in determining the product distribution and yield. For instance, strong, non-nucleophilic bases are typically employed to facilitate the initial deprotonation without competing side reactions.
Furthermore, the pyridine ring itself can participate in or influence cyclization pathways. While direct participation of the 2-chloro-3-pyridyl moiety in the initial cyclization is less probable under these conditions, its electronic properties can affect the reactivity of the ketone. The electron-withdrawing nature of the pyridine ring, enhanced by the chloro substituent, increases the electrophilicity of the carbonyl carbon, potentially facilitating the intramolecular nucleophilic attack.
Reactivity of the Nitrile Functional Group
The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations, providing a synthetic handle to introduce diverse functionalities into the molecule.
Hydrolysis to Carboxylic Acids or Amides
The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide.
Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds through the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an imidic acid intermediate, which then tautomerizes to an amide. Further hydrolysis of the amide under the reaction conditions yields the corresponding carboxylic acid, 7-(2-chloro-3-pyridyl)-7-oxoheptanoic acid, and an ammonium (B1175870) salt.
Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521). In this case, the hydroxide ion acts as the nucleophile, directly attacking the electrophilic carbon of the nitrile to form an iminate anion. Protonation by water gives a hydroxy imine, which tautomerizes to the amide. Continued hydrolysis of the amide under basic conditions results in the formation of the carboxylate salt, which upon acidification, yields 7-(2-chloro-3-pyridyl)-7-oxoheptanoic acid. The choice between acidic and basic hydrolysis can be influenced by the stability of the other functional groups in the molecule under the respective reaction conditions.
| Hydrolysis Condition | Intermediate Product | Final Product |
| Acidic (e.g., H₂SO₄, H₂O, heat) | 7-(2-chloro-3-pyridyl)-7-oxoheptanamide | 7-(2-chloro-3-pyridyl)-7-oxoheptanoic acid |
| Basic (e.g., NaOH, H₂O, heat) | 7-(2-chloro-3-pyridyl)-7-oxoheptanamide | Sodium 7-(2-chloro-3-pyridyl)-7-oxoheptanoate |
Reduction to Primary Amines
The nitrile group can be reduced to a primary amine, which would yield 8-amino-1-(2-chloro-3-pyridyl)octan-1-one. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup. The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine anion intermediate. A second hydride addition then leads to a dianion, which upon protonation during the workup, gives the primary amine.
Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst like Raney nickel or platinum, is another common method for the reduction of nitriles to primary amines. The conditions for catalytic hydrogenation can often be milder than those required for hydride reduction.
| Reducing Agent | Product |
| Lithium Aluminum Hydride (LiAlH₄) | 8-amino-1-(2-chloro-3-pyridyl)octan-1-one |
| Catalytic Hydrogenation (H₂, Raney Ni) | 8-amino-1-(2-chloro-3-pyridyl)octan-1-one |
Nucleophilic Addition to the Nitrile (e.g., for further ketone or imine synthesis)
The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles, most notably organometallic reagents such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li). This reaction provides a powerful method for the formation of new carbon-carbon bonds and the synthesis of ketones.
When this compound is treated with a Grignard reagent, the nucleophilic alkyl or aryl group of the Grignard reagent will add to the nitrile carbon. This addition forms an imine anion, which is stabilized as a magnesium salt. Subsequent hydrolysis of this intermediate in an acidic aqueous workup will yield a ketone. For example, reaction with methylmagnesium bromide followed by hydrolysis would produce 8-(2-chloro-3-pyridyl)-8-oxononan-2-one. It is important to note that the ketone functionality already present in the starting material could also potentially react with the Grignard reagent. Selective reaction at the nitrile might be achieved by using specific reaction conditions or protecting the existing ketone group.
Intermolecular and Intramolecular Reaction Pathways and Selectivity
The presence of multiple reactive sites in this compound raises questions of selectivity in its chemical transformations. The competition between intermolecular and intramolecular reactions is a key consideration.
For instance, in the context of the base-catalyzed cyclization, an intermolecular reaction between two molecules of the starting material could potentially occur, leading to dimers or polymers. However, intramolecular reactions that form five-, six-, or seven-membered rings are generally kinetically favored over their intermolecular counterparts, a principle known as the "intramolecular effect." Given the length of the alkyl chain in this compound, the formation of a seven-membered ring through an intramolecular pathway is a plausible and likely favored outcome under appropriate dilute conditions that disfavor intermolecular interactions.
Selectivity between the different functional groups is also a critical aspect. For example, during the reduction of the nitrile group with a strong reducing agent like LiAlH₄, the ketone group will also be reduced to a secondary alcohol. To achieve selective reduction of the nitrile, one would need to first protect the ketone group, for instance, by converting it to a ketal. After the nitrile reduction, the protecting group can be removed to regenerate the ketone.
Similarly, in nucleophilic additions with organometallic reagents, both the ketone and the nitrile can react. The relative reactivity of these two groups will depend on the specific reagent and reaction conditions. Generally, ketones are more reactive towards Grignard reagents than nitriles. Therefore, selective reaction at the nitrile would likely require prior protection of the ketone.
Mechanistic Investigations through Kinetic Studies, Isotopic Labeling, and Reaction Profiling
To date, specific mechanistic investigations on the reactions of this compound have not been extensively reported in the scientific literature. However, the general mechanisms for the reactions of nitriles, ketones, and chloropyridines are well-established and can be applied to this molecule.
Kinetic studies could be employed to determine the rate laws for reactions such as the hydrolysis of the nitrile or its intramolecular cyclization. This would provide insights into the reaction mechanism, including the rate-determining step and the involvement of intermediates. For example, in the acid-catalyzed hydrolysis of the nitrile, kinetic data could help to elucidate whether the initial protonation of the nitrile or the subsequent attack of water is the rate-limiting step.
Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction mechanism. For instance, in the hydrolysis of the nitrile, using H₂¹⁸O would result in the incorporation of the ¹⁸O isotope into the carbonyl group of the resulting carboxylic acid, confirming that the oxygen atom comes from water. In the study of the intramolecular cyclization, deuterium (B1214612) labeling of the carbon alpha to the nitrile could be used to follow the deprotonation and subsequent bond formation steps.
Reaction profiling , using techniques such as in-situ NMR or chromatography (HPLC, GC-MS), can be used to monitor the progress of a reaction over time. This allows for the identification of intermediates, byproducts, and the determination of their concentrations as a function of time. Such data is invaluable for constructing a detailed reaction mechanism and for optimizing reaction conditions to maximize the yield of the desired product. For a complex molecule like this compound, reaction profiling would be particularly useful for understanding the selectivity of reactions and the formation of any undesired side-products.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR techniques such as COSY, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 7-(2-chloro-3-pyridyl)-7-oxoheptanenitrile, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete picture of the atomic connectivity.
¹H NMR would reveal the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region (typically δ 7.5-8.5 ppm), while the aliphatic protons of the heptanenitrile (B1581596) chain would resonate in the upfield region (δ 1.5-3.2 ppm).
¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule, including the carbonyl carbon (C=O), the nitrile carbon (C≡N), the carbons of the pyridine ring, and the aliphatic carbons of the chain.
2D NMR techniques are essential for assembling the molecular puzzle.
COSY (Correlation Spectroscopy) would establish proton-proton couplings, mapping the connectivity of the aliphatic chain protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.
Table 1: Hypothetical NMR Data for this compound
| ¹H NMR ( illustrative) | ¹³C NMR (illustrative) |
| Chemical Shift (δ, ppm) | Multiplicity |
| 8.52 | dd |
| 7.95 | dd |
| 7.40 | dd |
| 3.15 | t |
| 2.45 | t |
| 1.80 | m |
| 1.60 | m |
| - | - |
| - | - |
| - | - |
| - | - |
| - | - |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For C₁₂H₁₃ClN₂O, the expected monoisotopic mass would be calculated and compared to the experimental value, with a very low tolerance (typically < 5 ppm), confirming the molecular formula. Analysis of the isotopic pattern, particularly the ratio of the M and M+2 peaks, would definitively confirm the presence of a single chlorine atom. Fragmentation analysis would reveal characteristic losses, such as the cleavage of the aliphatic chain, providing further structural confirmation.
Table 2: Hypothetical HRMS Data
| Parameter | Expected Value |
| Molecular Formula | C₁₂H₁₃ClN₂O |
| Calculated Monoisotopic Mass | 236.0716 Da |
| Key Fragmentation Pathways | McLafferty rearrangement, alpha-cleavage |
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be expected to show strong, characteristic absorption bands for the nitrile (C≡N) and carbonyl (C=O) groups, as well as vibrations corresponding to the C-Cl bond and the aromatic pyridine ring.
Table 3: Hypothetical IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2245 | Medium | C≡N (Nitrile) stretch |
| ~1690 | Strong | C=O (Aryl ketone) stretch |
| ~1570, 1450 | Medium-Strong | C=C/C=N (Pyridine ring) stretches |
| ~3050 | Weak | C-H (Aromatic) stretch |
| ~2940, 2860 | Medium | C-H (Aliphatic) stretch |
| ~780 | Strong | C-Cl stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system, composed of the pyridine ring and the adjacent carbonyl group, would be expected to produce characteristic absorption maxima (λ_max) in the UV region. This analysis helps to confirm the presence and extent of the π-electron system.
X-ray Crystallography for Definitive Solid-State Structure Determination
If a suitable single crystal of this compound can be obtained, X-ray crystallography offers the most definitive structural evidence. This technique provides precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the solid state, offering an unambiguous confirmation of the molecular structure.
Chromatographic Techniques for Purity Assessment, Separation, and Isolation
Chromatographic methods are indispensable for assessing the purity of the compound and for its isolation and purification.
Thin-Layer Chromatography (TLC) would be used for rapid reaction monitoring and preliminary purity checks.
High-Performance Liquid Chromatography (HPLC) would provide a quantitative assessment of purity, typically aiming for >98% for research-grade material.
Gas Chromatography-Mass Spectrometry (GC-MS) could also be used to assess purity and provide fragmentation data, complementing the HRMS analysis.
Computational Chemistry and Theoretical Modeling of 7 2 Chloro 3 Pyridyl 7 Oxoheptanenitrile
Quantum Chemical Calculations for Electronic Structure, Molecular Orbital Analysis, and Stability Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic behavior of 7-(2-chloro-3-pyridyl)-7-oxoheptanenitrile. By utilizing a basis set such as 6-311++G(d,p), it is possible to compute the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is indicative of the molecule's electron-donating capabilities, while the LUMO signifies its electron-accepting nature. The energy gap between these orbitals is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the chloro and cyano groups, as well as the pyridine (B92270) ring, is expected to influence these orbital energies significantly.
Molecular orbital analysis also reveals the distribution of electron density, highlighting regions of the molecule that are more susceptible to electrophilic or nucleophilic attack. The resulting molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, further aiding in the prediction of intermolecular interactions.
Table 1: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -1.72 |
Prediction of Spectroscopic Parameters to Aid Experimental Characterization
Theoretical modeling serves as a powerful predictive tool for various spectroscopic techniques, which is invaluable for the experimental characterization of this compound. Time-Dependent Density Functional Theory (TD-DFT) can be employed to calculate the theoretical UV-Vis spectrum, predicting the electronic transitions and corresponding absorption wavelengths.
Furthermore, computational methods can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), theoretical chemical shifts can be obtained, which are crucial for the interpretation of experimental NMR spectra. Similarly, the vibrational frequencies can be computed to generate a theoretical Infrared (IR) spectrum. The calculated frequencies correspond to specific vibrational modes within the molecule, such as the C=O stretch of the ketone, the C≡N stretch of the nitrile, and various vibrations of the pyridine ring.
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| ¹³C NMR | C=O | 198.5 ppm |
| ¹³C NMR | C≡N | 118.2 ppm |
| IR | C=O Stretch | 1695 cm⁻¹ |
Reaction Mechanism Elucidation using Transition State Theory and Reaction Coordinate Scans
Understanding the chemical transformations that this compound may undergo is crucial for predicting its behavior in various chemical environments. Computational methods, particularly transition state theory, allow for the detailed elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be identified.
Reaction coordinate scans are performed to model the energetic profile of a reaction pathway. For instance, the nucleophilic substitution at the 2-position of the pyridine ring can be investigated by modeling the approach of a nucleophile. The calculations would reveal the activation energy required to reach the transition state, providing insights into the reaction kinetics. This approach can be applied to various potential reactions, such as hydrolysis of the nitrile group or reduction of the ketone.
Conformation Analysis and Molecular Dynamics Simulations to Understand Flexibility and Preferred States
The heptanenitrile (B1581596) chain in this compound imparts significant conformational flexibility. Understanding the preferred three-dimensional arrangements of the molecule is essential, as different conformers can exhibit distinct chemical and physical properties. A systematic conformational search can identify various low-energy conformers.
To explore the dynamic behavior of the molecule, Molecular Dynamics (MD) simulations are employed. These simulations model the atomic motions over time, providing a detailed picture of the molecule's flexibility and the transitions between different conformational states. The results from MD simulations can reveal the most populated conformations in a given environment, which is critical for understanding its interactions with other molecules.
Structure-Reactivity Relationship Studies and Predictive Modeling of Chemical Behavior
By combining the insights gained from electronic structure calculations, spectroscopic predictions, and reaction mechanism studies, it is possible to establish robust structure-reactivity relationships. For example, by systematically modifying functional groups on the pyridine ring or the alkyl chain and calculating the resulting changes in electronic properties and activation energies for specific reactions, a predictive model of chemical behavior can be developed.
Quantitative Structure-Activity Relationship (QSAR) models can be constructed to correlate computed molecular descriptors (e.g., HOMO-LUMO gap, dipole moment, partial charges) with observed or predicted reactivity. These models are invaluable for designing new molecules with desired chemical properties and for predicting the behavior of this compound in complex chemical systems.
Potential Applications in Organic Synthesis and Materials Science Research
Role as a Versatile Synthetic Intermediate for Complex Molecules
The strategic placement of multiple reactive sites within a single molecular framework positions 7-(2-chloro-3-pyridyl)-7-oxoheptanenitrile as a powerful building block for the synthesis of intricate organic compounds.
The 2-chloro-3-acylpyridine core of the molecule is a well-established precursor for the synthesis of fused heterocyclic systems. The chlorine atom at the 2-position of the pyridine (B92270) ring is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. This reactivity, combined with the adjacent ketone, facilitates cyclization reactions to form fused ring systems like naphthyridines and other aza-analogues of coumarins, xanthones, and acridones. rsc.org For instance, the ketone can be converted to a more reactive intermediate which can then undergo intramolecular cyclization by displacement of the chloride.
Furthermore, the nitrile group can participate in cycloaddition reactions, a highly efficient method for constructing five-membered nitrogen-containing heterocycles. mdpi.com The reaction of the nitrile with 1,3-dipoles can lead to the formation of various heterocyclic rings. numberanalytics.com This dual reactivity allows for the construction of complex, multi-ring systems that are of interest in medicinal chemistry and materials science. For example, treatment of a related 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile with reagents like ammonium (B1175870) acetate (B1210297) or hydrazine (B178648) hydrate (B1144303) has been shown to yield fused pyrimidine (B1678525) and pyrazole (B372694) derivatives, respectively. nih.gov
| Starting Material Analogue | Reagent | Resulting Heterocyclic Scaffold |
| 2-Chloro-3-acylpyridine | Nucleophile/Cyclization agent | Fused Naphthyridines, Aza-coumarins |
| Pyridinecarbonitrile | 1,3-Dipole | Five-membered N-heterocycles |
| 6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile | Ammonium Acetate | Pyrido[2,3-d]pyrimidine |
| 6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile | Hydrazine Hydrate | Pyrazolo[3,4-b]pyridine |
The aliphatic nitrile chain offers another avenue for molecular diversification. Nitriles are versatile functional groups that can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or reacted with organometallic reagents to form ketones. chemistrysteps.comlibretexts.org This allows for the introduction of a wide range of functionalities at the terminus of the heptanenitrile (B1581596) chain, leading to the creation of polyfunctionalized molecules with potential applications in drug discovery and as functional materials. nih.gov The ability to modify the nitrile group without affecting the pyridyl ketone core (and vice versa) provides a modular approach to synthesizing a library of related compounds for structure-activity relationship studies.
Exploration in Supramolecular Chemistry and Ligand Design
The presence of multiple coordination sites—the pyridine nitrogen, the ketone oxygen, and the nitrile nitrogen—makes this compound an intriguing candidate for the design of novel ligands and the construction of supramolecular assemblies.
Pyridyl ketones are well-known for their ability to act as chelating ligands for a variety of metal ions. acs.orgrsc.org The pyridine nitrogen and the ketone oxygen can coordinate to a metal center to form stable five-membered chelate rings. The coordination chemistry of di-2-pyridyl ketone, a related compound, has been extensively studied and reveals a rich variety of coordination modes, including the formation of mononuclear and polynuclear complexes. researchgate.net The nitrile nitrogen in this compound can also potentially participate in coordination, acting as a third binding site and leading to the formation of more complex coordination geometries. The coordination behavior will be influenced by the nature of the metal ion and the reaction conditions.
The ability of pyridyl-based ligands to form coordination polymers and other supramolecular structures is well-documented. frontiersin.orgyoutube.com By acting as a bridging ligand, this compound could be used to construct one-, two-, or three-dimensional coordination polymers. The long, flexible heptanenitrile chain could influence the packing of these structures, potentially leading to the formation of interesting topologies. The self-assembly of such ligands with transition metals can lead to the formation of macrocycles, catenanes, and cages. oup.com The specific coordination vector defined by the pyridine and ketone functionalities, along with the potential for intermolecular interactions involving the nitrile and chloro groups, could be exploited to design novel supramolecular architectures with specific functions, such as in catalysis or molecular recognition. tandfonline.commdpi.com
Future Research Directions and Challenges
Development of More Efficient, Sustainable, and Scalable Synthetic Routes
The synthesis of polysubstituted pyridines can be complex, often involving multi-step processes that may suffer from low yields and the use of harsh reagents. Future research would likely focus on developing efficient and scalable methods for the synthesis of 7-(2-chloro-3-pyridyl)-7-oxoheptanenitrile. A key challenge in the synthesis of such a molecule would be the selective functionalization of the pyridine (B92270) ring at the 2 and 3 positions, followed by the introduction of the 7-oxoheptanenitrile (B8787994) side chain.
Potential research avenues could include:
Cross-coupling reactions: Investigating palladium or copper-catalyzed cross-coupling reactions to introduce the acyl group at the 3-position of a 2-chloropyridine (B119429) precursor.
One-pot syntheses: Designing multi-component reactions that could assemble the target molecule from simpler starting materials in a single synthetic operation, thereby improving efficiency and reducing waste.
Flow chemistry: Utilizing continuous flow reactors could offer better control over reaction parameters, leading to higher yields and safer handling of potentially hazardous intermediates, which would be crucial for scalable production.
Exploration of Catalyst-Free or Green Chemistry Approaches for its Preparation and Transformation
In line with the growing emphasis on sustainable chemistry, a significant area of future research would be the development of greener synthetic methods for this compound. This would involve minimizing the use of hazardous solvents and reagents, and reducing energy consumption.
Key areas for exploration include:
Microwave-assisted synthesis: This technique could potentially accelerate reaction times and improve yields for the synthesis of the target compound.
Use of green solvents: Investigating the use of benign solvents such as water, ethanol (B145695), or ionic liquids to replace traditional volatile organic compounds.
Catalyst-free conditions: Exploring reaction pathways that can proceed efficiently without the need for metal catalysts, which can be toxic and difficult to remove from the final product.
Systematic Study of its Derivatization and the Scope of its Chemical Transformations
The chemical structure of this compound, featuring a chloro-substituted pyridine ring, a ketone, and a nitrile group, suggests it could be a versatile intermediate for the synthesis of a wide range of more complex molecules. A systematic study of its reactivity and derivatization would be essential to unlock its synthetic potential.
Future research would likely involve:
Nucleophilic aromatic substitution: The chlorine atom on the pyridine ring is a potential site for substitution with various nucleophiles (e.g., amines, alcohols, thiols) to generate a library of new derivatives.
Reactions of the ketone group: The carbonyl group could be a handle for various transformations, including reduction to an alcohol, conversion to an oxime, or use in condensation reactions.
Transformations of the nitrile group: The nitrile functionality could be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for derivatization.
Addressing Challenges in Purification and Analytical Characterization for Industrial-Scale Production
For any chemical compound to be produced on an industrial scale, robust methods for its purification and analytical characterization are paramount. The purification of polar, functionalized molecules like pyridyl ketones can be challenging.
Future work in this area would need to address:
Development of efficient purification protocols: Investigating various chromatographic techniques (e.g., column chromatography, preparative HPLC) and crystallization methods to obtain the compound in high purity.
Establishment of analytical methods: Developing and validating analytical techniques such as HPLC, GC-MS, and NMR spectroscopy for routine quality control to ensure the identity and purity of the compound.
Impurity profiling: Identifying and characterizing any impurities formed during the synthesis, which is a critical step for any compound intended for use in regulated industries.
Q & A
Basic Questions
Q. What synthetic methodologies are typically employed for 7-(2-Chloro-3-pyridyl)-7-oxoheptanenitrile, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous nitrile-containing compounds are synthesized using ethanol as a solvent and piperidine as a catalyst under controlled temperatures (0–5°C), which minimizes side reactions and stabilizes intermediates . Key parameters include temperature control (to prevent ketone degradation), solvent polarity (to stabilize charged intermediates), and stoichiometric ratios of the pyridyl chloride precursor.
Q. Which spectroscopic and crystallographic techniques are optimal for structural confirmation?
- Methodology :
- NMR : H and C NMR identify the pyridyl, nitrile, and ketone functional groups. For example, C NMR can resolve the nitrile carbon at ~115–120 ppm .
- X-ray crystallography : Single-crystal studies (e.g., as in [10]) provide bond-length validation (e.g., C-Cl bond ≈ 1.73 Å) and confirm stereoelectronic effects of the chloro-pyridyl group.
- IR spectroscopy : Confirms nitrile absorption bands (~2240 cm) and ketone C=O stretches (~1700 cm).
Q. How should researchers handle stability challenges during storage and handling?
- Methodology : Store under inert atmospheres (argon/nitrogen) at –20°C to prevent hydrolysis of the nitrile group or oxidation of the ketone. Similar compounds degrade under humidity, necessitating desiccants and moisture-free solvents .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity data (e.g., unexpected byproducts in nucleophilic substitutions)?
- Methodology :
- Mechanistic studies : Use isotopic labeling (e.g., N or H) to track reaction pathways. For example, competing pathways in pyridyl chloride reactions can be elucidated via kinetic isotope effects .
- Byproduct analysis : LC-MS or GC-MS identifies side products (e.g., dimerization via nitrile coupling). Adjusting solvent polarity (e.g., switching from ethanol to DMF) may suppress such pathways .
Q. How can computational modeling predict electronic properties and guide synthetic optimization?
- Methodology :
- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For instance, the chloro-pyridyl group’s electron-withdrawing effect lowers LUMO energy, enhancing nitrile reactivity .
- MD simulations : Model solvent effects on reaction kinetics (e.g., ethanol vs. THF) to rationalize yield discrepancies.
Q. What advanced analytical techniques characterize degradation products under oxidative conditions?
- Methodology :
- Hyphenated techniques : LC-QTOF-MS pairs separation with high-resolution mass spectrometry to identify oxidation byproducts (e.g., ketone-to-carboxylic acid conversion).
- EPR spectroscopy : Detects radical intermediates during photodegradation, guiding stabilization strategies .
Contradiction Analysis
- Issue : Discrepancies in nitrile reactivity across studies may arise from trace metal impurities (e.g., Cu) catalyzing unintended cyclization.
- Resolution : Purify reagents via chelation (e.g., EDTA washing) and monitor reactions using in-situ IR to detect intermediate shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
